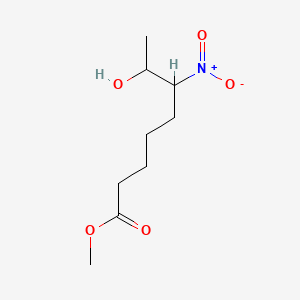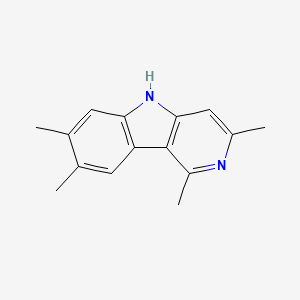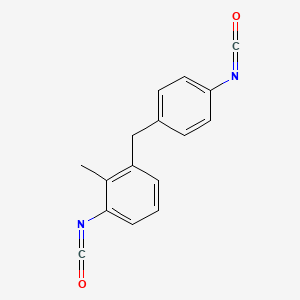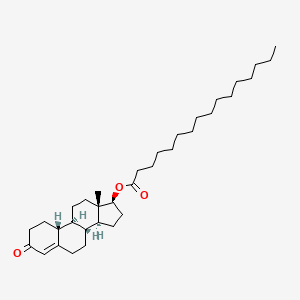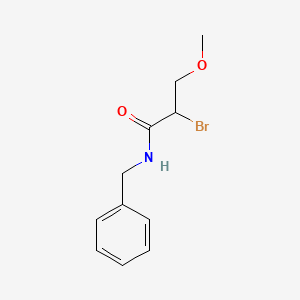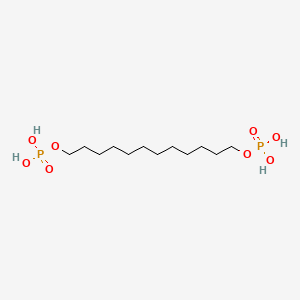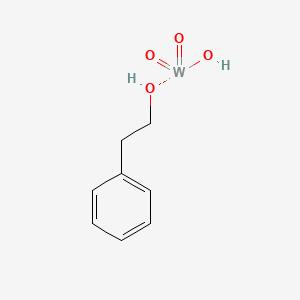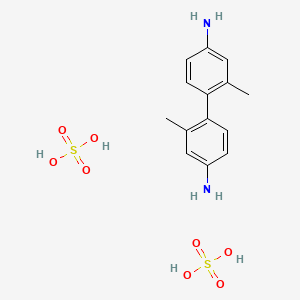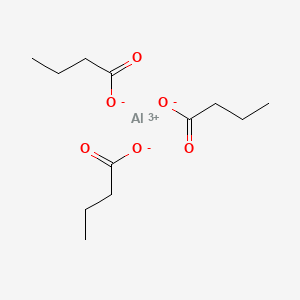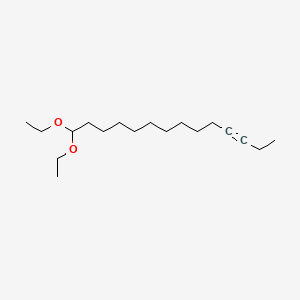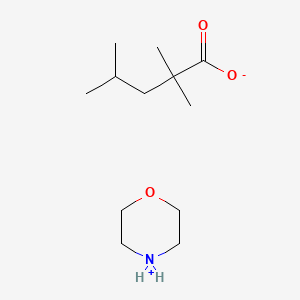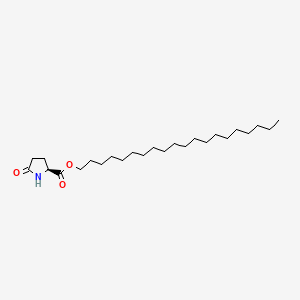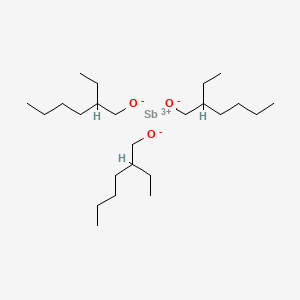
Antimony tris(2-ethylhexanolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony tris(2-ethylhexanolate) is an organometallic compound with the chemical formula C24H51O3Sb. It is a coordination complex where antimony is bonded to three 2-ethylhexanolate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Antimony tris(2-ethylhexanolate) can be synthesized through the reaction of antimony trichloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
SbCl3+3C8H17OH→Sb(OC8H17)3+3HCl
In this reaction, antimony trichloride reacts with 2-ethylhexanol to form antimony tris(2-ethylhexanolate) and hydrochloric acid as a byproduct. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of antimony tris(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Antimony tris(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) species.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The 2-ethylhexanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines under controlled conditions.
Major Products Formed
Oxidation: Antimony(V) oxides or hydroxides.
Reduction: Lower oxidation state antimony compounds.
Substitution: New antimony complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Antimony tris(2-ethylhexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Materials Science: The compound is used in the preparation of antimony-containing materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in anticancer and antimicrobial therapies.
Industry: It is used in the production of specialty chemicals and as a precursor for other antimony compounds.
Wirkmechanismus
The mechanism by which antimony tris(2-ethylhexanolate) exerts its effects depends on its application. In catalysis, the compound acts as a Lewis acid, facilitating various chemical transformations. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Antimon(III)-tris(2-ethylhexanoat)
- Antimon(III)-tris(2-ethylhexyl)
- Antimon(III)-tris(2-ethylhexylcarbamate)
Eindeutigkeit
Antimon(III)-tris(2-ethylhexanoat) ist aufgrund seiner spezifischen Ligandenstruktur einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Im Vergleich zu ähnlichen Verbindungen kann es Vorteile in Bezug auf Stabilität, Löslichkeit und katalytische Aktivität bieten .
Eigenschaften
CAS-Nummer |
93840-06-3 |
|---|---|
Molekularformel |
C24H51O3Sb |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
antimony(3+);2-ethylhexan-1-olate |
InChI |
InChI=1S/3C8H17O.Sb/c3*1-3-5-6-8(4-2)7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
FQPDKRHZCYINJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
